4-(2,6-Dichlorophenyl)butane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dichlorophenyl)butane-1,2-diol is an organic compound characterized by the presence of a butane backbone with two hydroxyl groups and a dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorophenyl)butane-1,2-diol typically involves the reaction of 2,6-dichlorobenzaldehyde with butane-1,2-diol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorophenyl)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
4-(2,6-Dichlorophenyl)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorophenyl)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Butanediol: A related compound with similar structural features but lacking the dichlorophenyl group.
2,6-Dichlorobenzyl Alcohol: Shares the dichlorophenyl group but differs in the overall structure.
Uniqueness
4-(2,6-Dichlorophenyl)butane-1,2-diol is unique due to the combination of the butane-1,2-diol backbone and the dichlorophenyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
59363-20-1 |
---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)butane-1,2-diol |
InChI |
InChI=1S/C10H12Cl2O2/c11-9-2-1-3-10(12)8(9)5-4-7(14)6-13/h1-3,7,13-14H,4-6H2 |
InChI Key |
KETIHGARYFFJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.